REACTION_CXSMILES
|
[Cl:1]Cl.[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1>C(O)(=O)C>[Cl:1][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:4]=1[OH:3])[CH:8]=[O:9]
|
Name
|
|
Quantity
|
38.38 g
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
66.1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acetic acid (300 ml) was bubbled with chlorine gas
|
Type
|
CUSTOM
|
Details
|
as prepared
|
Type
|
ADDITION
|
Details
|
above was slowly added
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated
|
Type
|
ADDITION
|
Details
|
To the residue was added water (1L), which
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
WASH
|
Details
|
washed with water (500 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=O)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.403 mol | |
AMOUNT: MASS | 63.16 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |